
Cy3 amine
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Overview
Description
Cy3 amine, also known as Cyanine 3 amine, is a fluorescent dye belonging to the cyanine dye family, which is a subset of the methine dyes family. It is commonly used in various biological and chemical applications due to its bright fluorescence and stability. This compound is particularly known for its use in labeling nucleic acids and proteins, making it a valuable tool in molecular biology and biotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3 amine typically involves the reaction of a cyanine dye with an amine group. One common method is the reaction of Cy3 NHS ester with primary amines, such as those found on the side chains of lysine residues in proteins or on aminosilane-coated surfaces. This reaction forms a stable covalent bond between the NHS ester group of Cy3 and the primary amine group .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as those used in laboratory settings. The process is optimized for high yield and purity, ensuring that the dye meets the stringent requirements for biological and chemical applications .
Chemical Reactions Analysis
Types of Reactions
Cy3 amine undergoes various chemical reactions, including:
Substitution Reactions: This compound can react with primary amines through nucleophilic substitution, forming stable covalent bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less commonly reported, it is known that cyanine dyes can undergo photo-oxidation under certain conditions.
Common Reagents and Conditions
NHS Esters: Used for labeling primary amines.
Maleimides: React with sulfhydryl groups (thiol groups) on cysteine residues.
Major Products Formed
The major products formed from the reactions of this compound include labeled nucleic acids and proteins, which are used in various biological assays and imaging techniques .
Scientific Research Applications
Cy3 amine is widely used in scientific research due to its bright fluorescence and stability. Some of its key applications include:
Immunocytochemistry: This compound is used to label antibodies, allowing for the visualization of specific proteins within cells.
Fluorescence In Situ Hybridization (FISH): Cy3-labeled oligonucleotide probes are used to map genetic material within cells.
Real-Time PCR: Cy3-oligo conjugates are used as TaqMan probes for detecting specific DNA sequences.
Flow Cytometry: This compound is used to label cells for analysis and sorting based on fluorescence
Mechanism of Action
Cy3 amine exerts its effects through its fluorescent properties. When excited by a suitable light source, such as a 532 nm or 555 nm laser, this compound emits bright yellow fluorescence. This fluorescence is used to visualize and quantify labeled molecules in various biological assays. The dye’s fluorescence is driven by π-stacking interactions with nucleobases, which restricts rotational isomerization and increases fluorescence .
Comparison with Similar Compounds
Cy3 amine is part of the cyanine dye family, which includes several other similar compounds:
Cy5: Another cyanine dye with similar applications but emits fluorescence in the far-red region.
Cy7: A cyanine dye with longer wavelength emission, used for near-infrared imaging.
Alexa Fluor 555: An alternative to Cy3 with higher fluorescence and photostability
This compound is unique due to its bright yellow fluorescence and stability, making it a preferred choice for many biological and chemical applications.
Properties
Molecular Formula |
C36H52Cl2N4O |
---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
6-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride |
InChI |
InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H |
InChI Key |
VYQVCEXMTWTAMW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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